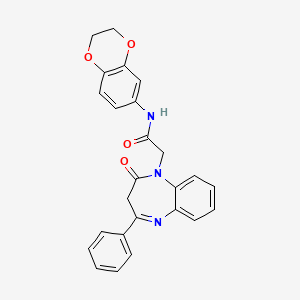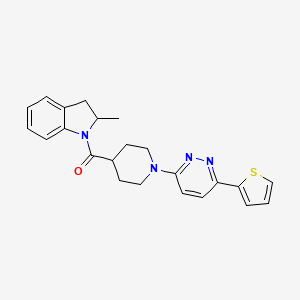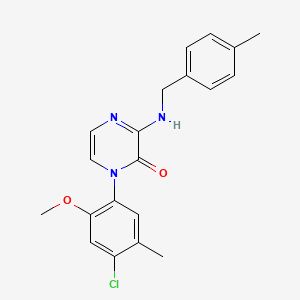![molecular formula C22H23N5O3 B11264617 N-(3-methylbutyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B11264617.png)
N-(3-methylbutyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This particular compound features a triazoloquinoxaline core, which is known for its potential therapeutic applications .
Preparation Methods
The synthesis of N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE involves several steps:
Formation of the Quinoxaline Core: The synthesis begins with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of the Triazoloquinoxaline: The quinoxaline derivative is then reacted with thionyl chloride to form 2,3-dichloroquinoxaline, which is subsequently reacted with 4-phenoxy-1H-1,2,4-triazole to form the triazoloquinoxaline core.
Chemical Reactions Analysis
N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits bacterial and fungal growth by interfering with the synthesis of nucleic acids and proteins.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of various signaling pathways.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and proteins essential for the viral life cycle.
Comparison with Similar Compounds
N-(3-METHYLBUTYL)-2-{1-OXO-4-PHENOXY-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-2-YL}ACETAMIDE can be compared with other quinoxaline derivatives:
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-15(2)12-13-23-19(28)14-26-22(29)27-18-11-7-6-10-17(18)24-21(20(27)25-26)30-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
InChI Key |
IGAWFMVZOHNXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11264547.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11264554.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B11264567.png)
![2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine](/img/structure/B11264570.png)
![2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11264577.png)
![3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11264584.png)

![N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11264589.png)
![4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11264596.png)
![Ethyl 3-[(2-chlorobenzyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11264608.png)


![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B11264623.png)
![2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B11264628.png)
